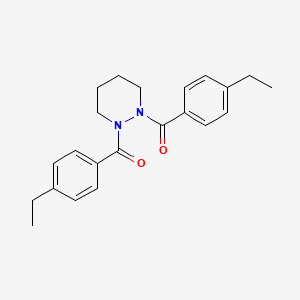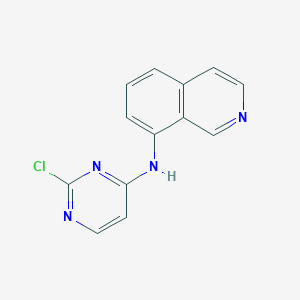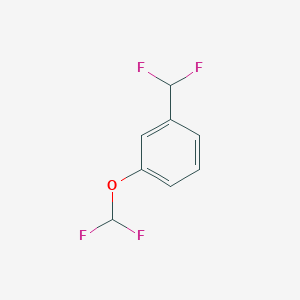
Pyridazine, 1,2-bis(4-ethylbenzoyl)hexahydro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[2-(4-Ethyl-benzoyl)-tetrahydro-pyridazin-1-yl]-(4-ethyl-phenyl)-methanone is a complex organic compound characterized by its unique structure, which includes a tetrahydropyridazinyl group and two ethyl-benzoyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [2-(4-Ethyl-benzoyl)-tetrahydro-pyridazin-1-yl]-(4-ethyl-phenyl)-methanone typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the tetrahydropyridazinyl core, followed by the introduction of the ethyl-benzoyl groups through Friedel-Crafts acylation. The reaction conditions often require the use of strong acids or Lewis acids as catalysts, such as aluminum chloride (AlCl3), under anhydrous conditions to prevent hydrolysis of the intermediates.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent reaction conditions. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products.
化学反応の分析
Types of Reactions
[2-(4-Ethyl-benzoyl)-tetrahydro-pyridazin-1-yl]-(4-ethyl-phenyl)-methanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzoyl groups, using reagents like sodium methoxide (NaOCH3) or potassium cyanide (KCN).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or tetrahydrofuran (THF).
Substitution: Sodium methoxide (NaOCH3) in methanol or potassium cyanide (KCN) in aqueous ethanol.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted benzoyl derivatives.
科学的研究の応用
Chemistry
In chemistry, [2-(4-Ethyl-benzoyl)-tetrahydro-pyridazin-1-yl]-(4-ethyl-phenyl)-methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound may be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a potential candidate for investigating the binding affinities and specificities of various biological targets.
Medicine
In medicine, [2-(4-Ethyl-benzoyl)-tetrahydro-pyridazin-1-yl]-(4-ethyl-phenyl)-methanone could be explored for its pharmacological properties. It may serve as a lead compound for the development of new therapeutic agents, particularly in the areas of anti-inflammatory and anticancer research.
Industry
In industrial applications, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its chemical stability and reactivity make it suitable for various industrial processes.
作用機序
The mechanism of action of [2-(4-Ethyl-benzoyl)-tetrahydro-pyridazin-1-yl]-(4-ethyl-phenyl)-methanone involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The pathways involved could include inhibition of enzyme activity or interference with signal transduction processes. Detailed studies are required to elucidate the exact molecular targets and pathways.
類似化合物との比較
Similar Compounds
- [2-(4-Methyl-benzoyl)-tetrahydro-pyridazin-1-yl]-(4-methyl-phenyl)-methanone
- [2-(4-Propyl-benzoyl)-tetrahydro-pyridazin-1-yl]-(4-propyl-phenyl)-methanone
- [2-(4-Butyl-benzoyl)-tetrahydro-pyridazin-1-yl]-(4-butyl-phenyl)-methanone
Uniqueness
Compared to similar compounds, [2-(4-Ethyl-benzoyl)-tetrahydro-pyridazin-1-yl]-(4-ethyl-phenyl)-methanone is unique due to the presence of ethyl groups, which can influence its chemical reactivity and biological activity. The ethyl groups may enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.
This detailed article provides a comprehensive overview of [2-(4-Ethyl-benzoyl)-tetrahydro-pyridazin-1-yl]-(4-ethyl-phenyl)-methanone, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
特性
CAS番号 |
887582-21-0 |
|---|---|
分子式 |
C22H26N2O2 |
分子量 |
350.5 g/mol |
IUPAC名 |
[2-(4-ethylbenzoyl)diazinan-1-yl]-(4-ethylphenyl)methanone |
InChI |
InChI=1S/C22H26N2O2/c1-3-17-7-11-19(12-8-17)21(25)23-15-5-6-16-24(23)22(26)20-13-9-18(4-2)10-14-20/h7-14H,3-6,15-16H2,1-2H3 |
InChIキー |
CHWBCXCWVFVMRP-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC=C(C=C1)C(=O)N2CCCCN2C(=O)C3=CC=C(C=C3)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-Chloro-3'-fluoro-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B13711721.png)


![Methyl 2-[3-(3-Methylureido)phenyl]acetate](/img/structure/B13711728.png)




![2-[3-Iodo-4-(methoxycarbonyloxymethyl)-2,6-dimethylphenyl]ethyl Methoxyformate](/img/structure/B13711767.png)
![7-Methoxy-5H-indeno[1,2-d]pyrimidin-2-amine](/img/structure/B13711774.png)


